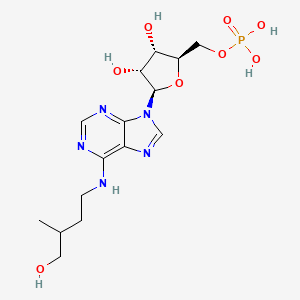

Dihydrozeatin riboside monophosphate

Overview

Description

Dihydrozeatin riboside monophosphate (DHZMP) is a type of cytokinin, a class of phytohormones involved in various processes of growth and development in plants . It is a derivative of zeatin, which is the most important group of isoprenoid cytokinins . Zeatin can be synthesized in two different pathways: the tRNA pathway and the AMP pathway .

Synthesis Analysis

In the tRNA pathway, zeatin is a recycled product of isopentenylated tRNAs. In the AMP pathway, zeatin is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases . The tZ cytokinins, tZRMP, tZR and tZ, can be converted into DHZMP, DHZR (riboside) and DHZ (free base), respectively, through the action of zeatin reductase .Molecular Structure Analysis

The molecular structure of DHZMP is derived from the attachment of a ribose to the N9 nitrogen of the adenine ring . The molecular formula of DHZMP is C15H24N5O8P .Chemical Reactions Analysis

The chemical reactions involving DHZMP are part of the cytokinin metabolic pathways. These pathways involve the conversion of tZ cytokinins into DHZMP through the action of zeatin reductase .Scientific Research Applications

Cytokinin Metabolism and Plant Growth

Dihydrozeatin riboside monophosphate plays a significant role in the metabolism of cytokinins in plants. For instance, in lupin species, a metabolite of dihydrozeatin riboside was identified as O-acetyl-9-β-D-ribofuranosyldihydrozeatin 5′-monophosphate, highlighting its involvement in plant growth and development processes (Letham & Zhang, 1989). Additionally, in Phaseolus vulgaris L. (common bean), dihydrozeatin riboside was detected in the leaves, suggesting its role in the cytokinin complex within these plants (Wang & Horgan, 2004).

Role in Plant Hormone Regulation

Dihydrozeatin riboside monophosphate is also involved in the regulation of plant hormones, particularly cytokinins. Research on red pine seedlings revealed the presence of various cytokinins including dihydrozeatin-O-glucoside and dihydrozeatin riboside monophosphate, indicating their role in hormone biosynthesis and potentially in growth regulation (Meilan et al., 1993).

Application in Plant Physiology Studies

Studies in plant physiology have utilized dihydrozeatin riboside monophosphate to understand cytokinin metabolism. For example, research on radish seedlings supplied with zeatin showed the formation of various metabolites, including dihydrozeatin riboside monophosphate, which aided in understanding cytokinin metabolism and its impact on plant growth (Parker & Letham, 1973).

Cytokinin Detection and Quantification

Dihydrozeatin riboside monophosphate has been crucial in developing methods for detecting and quantifying cytokinins in biological samples. Techniques involving antibodies against zeatin riboside have been developed to measure the presence of dihydrozeatin riboside monophosphate among other cytokinins in plant tissues, offering valuable insights into plant hormone dynamics (Badenoch-Jones et al., 1984).

Mechanism of Action

The mechanism of action of DHZMP is related to its role as a cytokinin. Cytokinins are plant hormones that regulate multiple processes in plants, including cell proliferation, embryogenesis, senescence, vasculature development, and meristem function . They also initiate nodule organogenesis and have an impact on crop reproductive development, such as flowering and seed filling .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h6-9,11-12,15,21-23H,2-5H2,1H3,(H,16,17,18)(H2,24,25,26)/t8?,9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZVBJISZSHIRV-YXYADJKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635826 | |

| Record name | N-(4-Hydroxy-3-methylbutyl)adenosine 5'-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrozeatin riboside monophosphate | |

CAS RN |

31284-94-3 | |

| Record name | N-(4-Hydroxy-3-methylbutyl)adenosine 5'-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

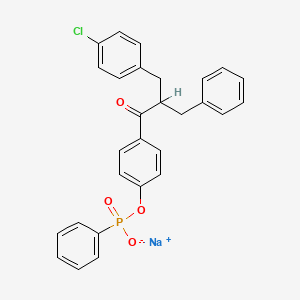

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)

![(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1260389.png)

![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-6-[(2S)-5,5-dimethyloxolan-2-yl]-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B1260396.png)

![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride](/img/structure/B1260400.png)

![2-[(E)-[(8-methoxy-8-oxooctanoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B1260401.png)

![2-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B1260402.png)